molecular formula C17H24N2O B2992639 N-[1-(3-Phenylpropyl)piperidin-4-yl]prop-2-enamide CAS No. 2411302-84-4

N-[1-(3-Phenylpropyl)piperidin-4-yl]prop-2-enamide

Cat. No.: B2992639
CAS No.: 2411302-84-4
M. Wt: 272.392
InChI Key: FHHSHHBSPJQQNB-UHFFFAOYSA-N
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Description

N-[1-(3-Phenylpropyl)piperidin-4-yl]prop-2-enamide is a synthetic compound that belongs to the class of fentanyl analogues. It is known for its potent opioid analgesic properties and has been studied for its potential use in pain management. This compound is structurally related to fentanyl, a well-known synthetic opioid, and shares similar pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Phenylpropyl)piperidin-4-yl]prop-2-enamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 1-(2-phenylethyl)piperidin-4-amine.

    Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced via alkylation reactions using appropriate reagents.

    Formation of the Prop-2-enamide Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Phenylpropyl)piperidin-4-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[1-(3-Phenylpropyl)piperidin-4-yl]prop-2-enamide has been extensively studied for its applications in various fields:

    Chemistry: Used as a reference compound in analytical chemistry for the identification of fentanyl analogues.

    Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential use in pain management and as an analgesic in clinical settings.

    Industry: Utilized in the development of new synthetic opioids and as a standard in forensic toxicology.

Mechanism of Action

N-[1-(3-Phenylpropyl)piperidin-4-yl]prop-2-enamide exerts its effects by binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in the release of neurotransmitters such as substance P and glutamate. The compound’s analgesic effects are primarily mediated through the μ-opioid receptor, which is responsible for pain relief and euphoria.

Comparison with Similar Compounds

N-[1-(3-Phenylpropyl)piperidin-4-yl]prop-2-enamide is compared with other fentanyl analogues such as:

    Acrylfentanyl: Similar in structure but has a different acyl group.

    Acetylfentanyl: Contains an acetyl group instead of the prop-2-enamide group.

    Butyrfentanyl: Contains a butyryl group, leading to different pharmacokinetic properties.

Uniqueness

The unique structural features of this compound, such as the phenylpropyl group and the prop-2-enamide moiety, contribute to its distinct pharmacological profile and potency compared to other fentanyl analogues.

List of Similar Compounds

  • Acrylfentanyl
  • Acetylfentanyl
  • Butyrfentanyl
  • Furanylfentanyl
  • 4-Fluorobutyrfentanyl

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(3-phenylpropyl)piperidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-2-17(20)18-16-10-13-19(14-11-16)12-6-9-15-7-4-3-5-8-15/h2-5,7-8,16H,1,6,9-14H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHSHHBSPJQQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(CC1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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